Pefloxacin mesylate

Catalog No.
S007511
CAS No.
70458-95-6
M.F
C18H24FN3O6S
M. Wt
429.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pefloxacin mesylate

CAS Number

70458-95-6

Product Name

Pefloxacin mesylate

IUPAC Name

1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;methanesulfonic acid

Molecular Formula

C18H24FN3O6S

Molecular Weight

429.5 g/mol

InChI

InChI=1S/C17H20FN3O3.CH4O3S/c1-3-20-10-12(17(23)24)16(22)11-8-13(18)15(9-14(11)20)21-6-4-19(2)5-7-21;1-5(2,3)4/h8-10H,3-7H2,1-2H3,(H,23,24);1H3,(H,2,3,4)

InChI Key

HQQSBEDKMRHYME-UHFFFAOYSA-N

SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O

Solubility

Water-soluble

Synonyms

2589 R.B., Abactal, Dihydrate, Pefloxacin Mesylate, Mesylate Dihydrate, Pefloxacin, Mesylate, Pefloxacin, Peflacine, Pefloxacin, Pefloxacin Mesylate, Pefloxacin Mesylate Dihydrate, Pefloxacin, Silver, Pefloxacine, R.B., 2589, Silver Pefloxacin

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C(=O)O.CS(=O)(=O)O

Description

The exact mass of the compound Pefloxacin mesylate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as water-soluble. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 758944. Its Medical Subject Headings (MeSH) category is Diseases Category - Chemically-Induced Disorders - Drug-Related Side Effects and Adverse Reactions - Metabolic Side Effects of Drugs and Substances - Cytochrome P-450 Enzyme Inhibitors - Cytochrome P-450 CYP1A2 Inhibitors. It belongs to the ontological category of methanesulfonate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antimicrobial Activity Studies

One of the primary applications of pefloxacin mesylate in research is to investigate its antimicrobial activity against various pathogens. Researchers can use this antibiotic to assess its effectiveness against new or emerging bacterial strains, compare its potency to other antibiotics, or study the mechanisms by which it kills bacteria. This information is crucial for developing new treatment strategies and understanding the evolution of antibiotic resistance [].

Investigation of Bacterial Resistance Mechanisms

The rise of antibiotic-resistant bacteria is a major public health concern. Pefloxacin mesylate can be a valuable tool for studying how bacteria develop resistance to fluoroquinolone antibiotics. Researchers can expose bacterial cultures to pefloxacin mesylate and then analyze the genetic mutations that allow the bacteria to survive. This knowledge can inform the development of new antibiotics that are less susceptible to resistance [].

In Vitro and In Vivo Studies of Bacterial Infections

Pefloxacin mesylate can be used in both in vitro (laboratory) and in vivo (animal) studies to investigate bacterial infections. In vitro studies allow researchers to test the efficacy of pefloxacin mesylate against specific pathogens in a controlled environment. In vivo studies using animal models can provide valuable insights into how pefloxacin mesylate behaves within a living organism and its effectiveness in treating infections [].

Pefloxacin mesylate is a synthetic antibacterial agent belonging to the fluoroquinolone class, characterized by its broad-spectrum activity against both gram-negative and gram-positive bacteria. Its chemical formula is C18H24FN3O6SC_{18}H_{24}FN_{3}O_{6}S and it has a molecular weight of approximately 429.463 g/mol. Pefloxacin mesylate is administered both orally and intravenously, making it versatile for treating various bacterial infections, particularly in the gastrointestinal and genitourinary tracts .

Pefloxacin, like other fluoroquinolones, acts by inhibiting bacterial DNA gyrase and topoisomerase IV enzymes. These enzymes are essential for bacterial DNA replication and repair []. By inhibiting these enzymes, pefloxacin disrupts bacterial DNA function, leading to cell death [].

Pefloxacin mesylate acts primarily through the inhibition of bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The interaction with DNA gyrase leads to strand breakage and supercoiling of bacterial DNA, ultimately inhibiting replication and transcription processes . The following reactions summarize its mechanism:

  • Inhibition of DNA gyrase:
    • DNA+Pefloxacin mesylateinhibitionStrand breakage\text{DNA}+\text{Pefloxacin mesylate}\xrightarrow{\text{inhibition}}\text{Strand breakage}
  • Inhibition of topoisomerase IV:
    • DNA+Pefloxacin mesylateinhibitionSupercoiling\text{DNA}+\text{Pefloxacin mesylate}\xrightarrow{\text{inhibition}}\text{Supercoiling}

Pefloxacin exhibits bactericidal activity, effectively targeting a range of pathogens including Escherichia coli, Staphylococcus aureus, and various strains of Haemophilus influenzae. Its mechanism involves disrupting bacterial DNA processes, making it effective against infections such as uncomplicated gonococcal urethritis and other gram-negative infections .

The pharmacokinetics of pefloxacin indicate that it is well absorbed when taken orally, with a half-life of approximately 8.6 hours. It shows about 20-30% protein binding in plasma .

Pefloxacin mesylate can be synthesized through several chemical pathways, typically involving the reaction of 1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with methanesulfonic acid. The synthesis can be summarized in the following steps:

  • Formation of the quinolone core:
    • The initial step involves creating the quinolone structure through cyclization reactions.
  • Fluorination:
    • Introduction of the fluorine atom at the appropriate position on the quinolone ring.
  • Piperazine substitution:
    • The piperazine moiety is introduced to enhance antibacterial activity.
  • Mesylation:
    • Finally, the carboxylic acid group is converted to its mesylate form using methanesulfonic acid .

Pefloxacin mesylate is primarily used in clinical settings to treat various bacterial infections, particularly those caused by gram-negative bacteria. Its applications include:

  • Treatment of urinary tract infections
  • Management of gastrointestinal infections
  • Treatment of respiratory infections
  • Prophylaxis in certain surgical procedures to prevent infections .

Studies have shown that pefloxacin may interact with other medications, impacting their absorption or efficacy. For example:

  • Calcium carbonate can reduce the absorption of pefloxacin, leading to decreased serum concentrations .
  • Interaction studies have also indicated potential adverse effects when combined with other drugs such as theophylline, which may lead to increased toxicity .

These interactions necessitate careful monitoring when prescribing pefloxacin alongside other medications.

Pefloxacin mesylate shares structural similarities with several other fluoroquinolones. A comparison with similar compounds highlights its unique properties:

Compound NameChemical FormulaUnique Features
CiprofloxacinC17H18F1N3O3C_{17}H_{18}F_{1}N_{3}O_{3}Broad-spectrum; used for respiratory infections
NorfloxacinC16H18F1N3O3C_{16}H_{18}F_{1}N_{3}O_{3}Less potent against anaerobes; commonly used for UTIs
OfloxacinC18H20F1N3O4C_{18}H_{20}F_{1}N_{3}O_{4}Effective against pseudomonas; higher oral bioavailability
LevofloxacinC18H20F1N3O4C_{18}H_{20}F_{1}N_{3}O_{4}S-enantiomer of ofloxacin; enhanced activity against gram-positive bacteria

Pefloxacin is distinguished by its specific structural modifications that enhance its antibacterial activity against certain pathogens while maintaining a favorable pharmacokinetic profile .

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

2

Exact Mass

429.13698483 g/mol

Monoisotopic Mass

429.13698483 g/mol

Heavy Atom Count

29

UNII

5IAD0UV3FH

Related CAS

70458-92-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (25%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (75%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (25%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H360 (25%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Granulocyte colony stimulating factor (G-CSF) and granulocyte-macrophage colony stimulating factor (GM-CSF) are glycosylated polypeptides that induce an increase in the proliferation and maturation of white blood cells including neutrophils and monocytes-macrophages. Recombinant forms of these colony stimulating factors are used to treat severe neutropenia in patients receiving cancer chemotherapy or undergoing hematopoietic cell transplantation. Recombinant forms include filgrastim (G-CSF) and sargramostim (GM-CSF), both of which are commercially available for therapy of severe neutropenia and bone marrow failure. Neither filgrastim nor sargramostim have been linked to serum enzyme elevations during therapy or to clinically apparent liver injury.

Drug Classes

Hematologic Growth Factors

Therapeutic Uses

Pegfilgrastim is used to decrease the risk of infectious complications (as manifested by febrile neutropenia) in patients with nonmyeloid malignancies receiving myelosuppressive antineoplastic therapy that is associated with a clinically important risk of severe neutropenia with fever. /Included in US product label/
Myelosuppressive chemotherapy can lead to dose-limiting febrile neutropenia. Prophylactic use of recombinant human G-CSF such as daily filgrastim and once-per-cycle pegfilgrastim may reduce the incidence of febrile neutropenia. This comparative study examined the effect of pegfilgrastim versus daily filgrastim on the risk of hospitalization. This retrospective United States claims analysis utilized 2004-2009 data for filgrastim- and pegfilgrastim-treated patients receiving chemotherapy for non-Hodgkin's lymphoma (NHL) or breast, lung, ovarian, or colorectal cancers. Cycles in which pegfilgrastim or filgrastim was administered within 5 days from initiation of chemotherapy (considered to represent prophylaxis) were pooled for analysis. Neutropenia-related hospitalization and other healthcare encounters were defined with a "narrow" criterion for claims with an ICD-9 code for neutropenia and with a "broad" criterion for claims with an ICD-9 code for neutropenia, fever, or infection. Odds ratios (OR) for hospitalization and 95% confidence intervals (CI) were estimated by generalized estimating equation (GEE) models and adjusted for patient, tumor, and treatment characteristics. Per-cycle healthcare utilization and costs were examined for cycles with pegfilgrastim or filgrastim prophylaxis. /The authors/ identified 3,535 patients receiving G-CSF prophylaxis, representing 12,056 chemotherapy cycles (11,683 pegfilgrastim, 373 filgrastim). The mean duration of filgrastim prophylaxis in the sample was 4.8 days. The mean duration of pegfilgrastim prophylaxis in the sample was 1.0 day, consistent with the recommended dosage of pegfilgrastim - a single injection once per chemotherapy cycle. Cycles with prophylactic pegfilgrastim were associated with a decreased risk of neutropenia-related hospitalization (narrow definition: OR = 0.43, 95% CI: 0.16-1.13; broad definition: OR = 0.38, 95% CI: 0.24-0.59) and all-cause hospitalization (OR = 0.50, 95% CI: 0.35-0.72) versus cycles with prophylactic filgrastim. For neutropenia-related utilization by setting of care, there were more ambulatory visits and hospitalizations per cycle associated with filgrastim prophylaxis than with pegfilgrastim prophylaxis. Mean per-cycle neutropenia-related costs were also higher with prophylactic filgrastim than with prophylactic pegfilgrastim. In this comparative effectiveness study, pegfilgrastim prophylaxis was associated with a reduced risk of neutropenia-related or all-cause hospitalization relative to filgrastim prophylaxis.

MeSH Pharmacological Classification

Anti-Bacterial Agents

Mechanism of Action

Pegfilgrastim is a colony-stimulating factor that acts on hematopoietic cells by binding to specific cell surface receptors, thereby stimulating proliferation, differentiation, commitment, and end cell functional activation.

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

70458-95-6
208265-92-3

Wikipedia

Pefloxacin mesylate

Drug Warnings

Although not reported to date in patients receiving pegfilgrastim, severe sickle cell crisis (which has been fatal in at least one case) has been reported in patients with sickle cell disease (specifically, homozygous sickle cell anemia, sickle cell-hemoglobin C disease, and sickle cell-beta+-thalassemia disease) who received filgrastim for PBPC mobilization or following chemotherapy. Pegfilgrastim should be used with caution in patients with sickle cell disease, and only after careful consideration of the potential risks and benefits. Patients with sickle cell disease who receive pegfilgrastim should be well hydrated and monitored for the occurrence of sickle cell crisis. If severe sickle cell crisis occurs, supportive care should be initiated, and interventions to ameliorate the underlying event (e.g., therapeutic red blood cell exchange transfusion) should be considered.
Although not reported to date in patients receiving pegfilgrastim, adult respiratory distress syndrome (ARDS) has been reported in neutropenic patients with sepsis receiving filgrastim. It has been postulated that an influx of neutrophils into sites of inflammation in the lungs may have caused such disease. Neutropenic patients receiving pegfilgrastim who develop fever, lung infiltrates, or respiratory distress should be evaluated for the presence of ARDS. If ARDS occurs, pegfilgrastim should be discontinued and/or withheld until ARDS has resolved, and patients should receive appropriate treatment for this condition.
Although not reported to date in patients receiving pegfilgrastim, rare cases of splenic rupture (including some fatalities) have been reported following administration of filgrastim for peripheral blood progenitor cell (PBPC) mobilization in both healthy donors and patients with cancer. Pegfilgrastim has not been evaluated for mobilization of PBPCs and should not be used for this purpose. Patients receiving pegfilgrastim who experience left upper abdominal or shoulder tip pain should be evaluated for the presence of splenomegaly or splenic rupture.
Adverse effects reported in approximately 15-72% of patients receiving pegfilgrastim or filgrastim include nausea, fatigue, alopecia, diarrhea, vomiting, constipation, fever, anorexia, skeletal pain,1 headache, taste perversion, dyspepsia, myalgia, insomnia, abdominal pain, arthralgia, generalized weakness, peripheral edema, dizziness, granulocytopenia, stomatitis, mucositis, and neutropenic fever. These adverse effects generally were attributed to the underlying malignancy or to concomitant cytotoxic chemotherapy. The most common adverse effect attributed to pegfilgrastim in clinical trials was mild-to-moderate medullary bone pain, which occurred in 26% of patients receiving pegfilgrastim and in a comparable percentage of patients receiving filgrastim and resulted in use of opiate or non-opiate analgesics in less than 6 or approximately 12% of those who experienced this adverse effect, respectively.
For more Drug Warnings (Complete) data for Pegfilgrastim (10 total), please visit the HSDB record page.

Biological Half Life

The half-life of Neulasta ranged from 15 to 80 hours after subcutaneous injection.

Methods of Manufacturing

Neulasta (pegfilgrastim) is a covalent conjugate of recombinant methionyl human G-CSF (filgrastim) and monomethoxypolyethylene glycol. Filgrastim is a water-soluble 175 amino acid protein with a molecular weight of approximately 19 kilodaltons (kD). Filgrastim is obtained from the bacterial fermentation of a strain of E coli transformed with a genetically engineered plasmid containing the human G-CSF gene. To produce pegfilgrastim, a 20 kD monomethoxypolyethylene glycol molecule is covalently bound to the N-terminal methionyl residue of filgrastim. The average molecular weight of pegfilgrastim is approximately 39 kD.

General Manufacturing Information

A covalent conjugate of recombinant methionyl human G-CSF (filgrastim) and monomethoxypropylene glycol ... 175 amino acid proteins
3-Hydroxypropyl-N-methionyl-colony-stimulating factor (human) ...

Storage Conditions

Store refrigerated between 2 deg to 8 °C (36 deg to 46 °F) in the carton to protect from light. Do not shake. Discard syringes stored at room temperature for more than 48 hours. Avoid freezing; if frozen, thaw in the refrigerator before administration.

Interactions

Potential pharmacologic interaction /with lithium/ (potentiation of neutrophil release); more frequent monitoring of neutrophil counts is recommended.
Concomitant use of pegfilgrastim and fluorouracil or other antimetabolites has not been evaluated in patients. In animal studies, increased mortality has been reported in mice administered pegfilgrastim at 0, 1, and 3 days prior to fluorouracil administration; administration of pegfilgrastim 24 hours following fluorouracil administration did not adversely affect survival.

Dates

Modify: 2023-09-12
[1]. Drlica K, et al. DNA gyrase, topoisomerase IV, and the 4-quinolones. Microbiol Mol Biol Rev. 1997 Sep;61(3):377-92.[2]. Hussy P, et al. Effect of 4-quinolones and novobiocin on calf thymus DNA polymerase alpha primase complex, topoisomerases I and II, and growth of mammalian lymphoblasts. Antimicrob Agents Chemother. 1986 Jun;29(6):1073-8.

Explore Compound Types